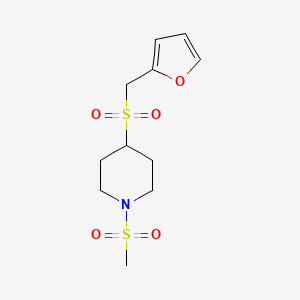

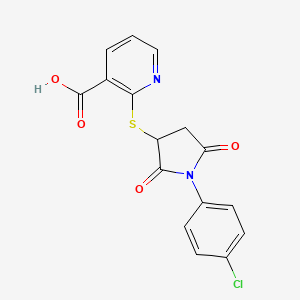

![molecular formula C23H21N3O2 B3012889 2-(4-乙氧苯基)-5-(4-乙烯基苄基)吡唑并[1,5-a]哒嗪-4(5H)-酮 CAS No. 1358485-86-5](/img/structure/B3012889.png)

2-(4-乙氧苯基)-5-(4-乙烯基苄基)吡唑并[1,5-a]哒嗪-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. This class of compounds has been studied for various biological activities, including the inhibition of cancer cell growth. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is typically achieved through the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines. In one study, the reaction utilized 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under microwave-assisted, solvent-free conditions to yield good results . While the exact synthesis of the compound is not detailed, it is likely that a similar approach could be employed, possibly involving a vinylbenzyl halide and an ethoxyphenyl-substituted pyrazolone precursor.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by spectroscopic methods such as IR, (1)H NMR, and mass spectroscopy. X-ray diffraction analysis is also used to determine the crystal structure of these compounds . The related compounds exhibit a variety of intermolecular and intramolecular interactions, including hydrogen bonding, which can significantly influence the molecular conformation and stability .

Chemical Reactions Analysis

The chemical behavior of pyrazole derivatives in various environments can be complex. For example, polarographic studies of a related compound showed that it undergoes reduction in multiple steps, which are influenced by the pH of the solution. The reduction involves electron transfer processes that vary depending on the protonation state of the molecule . These findings suggest that the compound "2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" may also exhibit interesting electrochemical properties that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents like ethoxy and vinylbenzyl groups can affect the compound's solubility, melting point, and reactivity. Theoretical investigations, including density functional theory (DFT) calculations, can provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the physical and chemical behavior of these compounds . Such studies can also predict the molecular electrostatic potential and natural bond orbital (NBO) analysis, which are valuable for assessing the reactivity and interaction of the compound with other molecules.

科学研究应用

抗癌潜力

- 合成了一系列与指定化合物相似的吡唑并[1,5-a]哒嗪-4(5H)-酮衍生物,并显示出对肺癌细胞(特别是 A549 和 H322 细胞系)的抑制作用。这些化合物使用微波辅助一步法和无溶剂条件合成,并通过各种光谱方法确认了它们的结构。初步评估表明它们具有以剂量依赖性方式抑制这些癌细胞生长的潜力 (Zheng、Shao、Zhao 和 Miao,2011)。

合成和结构分析

- 在类似的背景下,合成了新型吡唑并[1,5-a]哒嗪-4(5H)-酮衍生物,目的是发现针对 A549 肺癌细胞的潜在药物。该合成涉及 3-芳基-1-(2-溴乙基)-1H-吡唑-5-羧酸乙酯和胺的反应。这些化合物的结构使用光谱方法和 X 射线衍射分析确定。构效关系表明,某些衍生物,特别是那些具有 4-氯苯基基团的衍生物,对 A549 细胞生长表现出显着的抑制作用 (Zhang、Fan、Zhao、Shin、Dong、Xie 和 Miao,2008)。

荧光性质

- 该化合物的衍生物也因其荧光性质而被探索。合成了一系列含有吡唑并[1,5-a]哒嗪-4(5H)-酮部分的荧光化合物,其原料为 1-(2-氧代-2-苯乙基)-3-苯基-1H-吡唑-5-羧酸乙酯。这些化合物的结构通过各种光谱方法得到证实,并通过紫外可见吸收和荧光光谱研究了它们的光学性质。还研究了在甲醇-H2O 溶液中 pH 值对其紫外可见吸收的影响,为其在基于荧光的研究所具有的潜在应用提供了宝贵的见解 (Zheng、Gong、Liu、Liu 和 Zhao,2011)。

生物活性研究

- 对类似化合物的进一步研究包括它们的合成和生物活性评估。例如,合成了新型 4-(3-(4-取代苯基)-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-基)苯磺酰胺,并测试了它们的细胞毒性、肿瘤特异性和作为碳酸酐酶抑制剂的潜力。一些衍生物显示出有希望的细胞毒活性,这对抗肿瘤活性研究至关重要 (Gul、Tuğrak、Sakagami、Taslimi、Gulcin 和 Supuran,2016)。

属性

IUPAC Name |

5-[(4-ethenylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-3-17-5-7-18(8-6-17)16-25-13-14-26-22(23(25)27)15-21(24-26)19-9-11-20(12-10-19)28-4-2/h3,5-15H,1,4,16H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWVXHJBCBLIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)

![2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3012825.png)

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)